

# [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine CAS number 851169-57-8

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine

Cat. No.: B113093

[Get Quote](#)

## Technical Whitepaper: [2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine

CAS Number: 851169-57-8

### Abstract

This technical guide provides a comprehensive overview of **[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine**, a substituted phenylethylamine with potential applications in pharmaceutical research and development. Although detailed studies on this specific molecule are not extensively available in public literature, this document consolidates information on its chemical properties, proposes a putative synthesis pathway, and explores potential biological activities and mechanisms of action based on structurally analogous compounds. This whitepaper is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel phenylethylamine derivatives.

### Compound Identity and Physicochemical Properties

**[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine**, also known as 1-(4-Methoxyphenyl)-N1,N1-dimethyl-ethane-1,2-diamine, is a diamine derivative with a core phenylethylamine

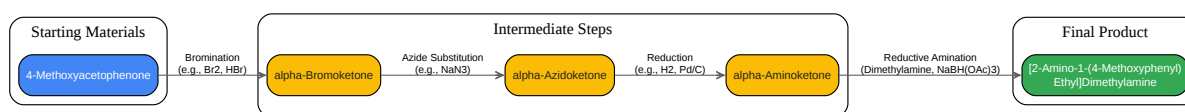
scaffold. The presence of a methoxy group on the phenyl ring and dimethylamine and primary amine functionalities suggests its potential as a versatile chemical intermediate.

Table 1: Physicochemical Properties of **[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine**

Property	Value	Reference
CAS Number	851169-57-8	[1][2]
Molecular Formula	C <sub>11</sub> H <sub>18</sub> N <sub>2</sub> O	[1][2]
Molecular Weight	194.28 g/mol	[1][2]
Appearance	Yellow Liquid	[2]
Purity	≥ 95% (by NMR)	[2]
Storage Conditions	Store at room temperature	[2]

## Putative Synthesis Pathway

While a specific, documented synthesis for **[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine** is not readily available in the surveyed literature, a plausible synthetic route can be proposed based on established organic chemistry principles for the synthesis of similar 1,2-diamines. A potential approach involves the reductive amination of a corresponding  $\alpha$ -aminoketone or the ring-opening of an appropriately substituted aziridine. A generalized synthetic workflow is depicted below.



[Click to download full resolution via product page](#)

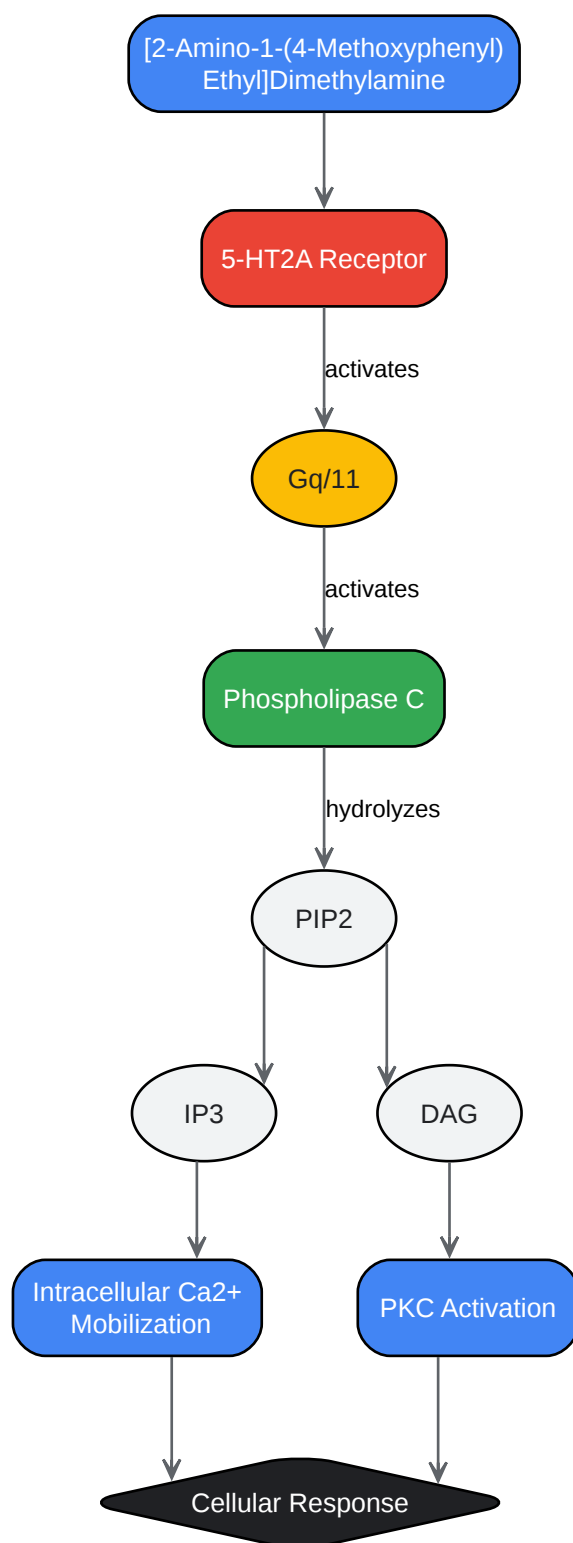
Figure 1: Proposed synthetic workflow for **[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine**.

## Postulated Biological Activity and Signaling Pathways

The chemical structure of **[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine**, featuring a phenylethylamine core, suggests potential interactions with biological systems, particularly the central nervous system. Substituted phenylethylamines are known to interact with various neurotransmitter receptors and transporters.

### Interaction with Serotonin (5-HT) Receptors

Many methoxy-substituted phenylethylamines exhibit affinity for serotonin receptors, particularly the 5-HT<sub>2A</sub> subtype. This interaction can lead to the modulation of downstream signaling pathways, such as the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC).



[Click to download full resolution via product page](#)

Figure 2: Postulated 5-HT<sub>2A</sub> receptor signaling pathway.

## Potential Interaction with Microtubules

Some phenylethylamine derivatives have been shown to interact with the microtubule cytoskeleton, potentially at the colchicine binding site of tubulin. This interaction can disrupt microtubule dynamics, affecting processes such as cell division and intracellular transport.

## Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing the biological activity of **[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine**, adapted from protocols for similar compounds.

### 5-HT<sub>2A</sub> Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of the test compound for the human 5-HT<sub>2A</sub> receptor.

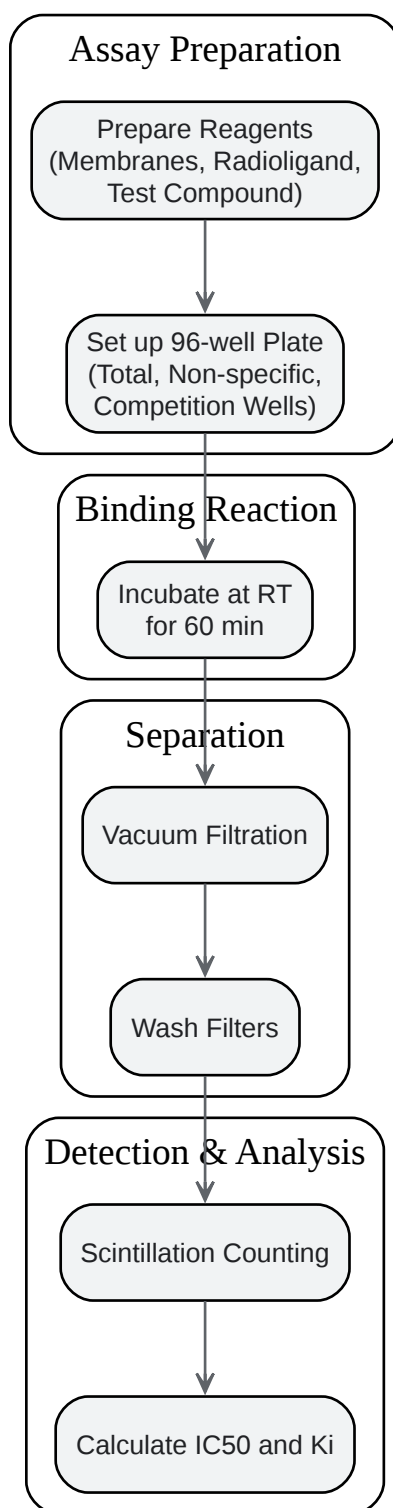
Materials:

- Membrane Preparation: Commercially available membranes from cells expressing the human 5-HT<sub>2A</sub> receptor (e.g., from HEK293 cells).
- Radioligand: [<sup>3</sup>H]Ketanserin (a 5-HT<sub>2A</sub> antagonist).
- Non-specific Binding Control: Mianserin or another suitable 5-HT<sub>2A</sub> antagonist.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.
- Test Compound: **[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine**, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
- 96-well microplates.
- Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
- Filtration apparatus.
- Scintillation cocktail and liquid scintillation counter.

#### Procedure:

- In a 96-well plate, add in triplicate:
  - 25  $\mu$ L of Assay Buffer.
  - 25  $\mu$ L of [ $^3$ H]Ketanserin (at a final concentration near its  $K_d$ ).
  - 50  $\mu$ L of membrane preparation (protein concentration to be optimized).
  - For total binding wells, add 25  $\mu$ L of Assay Buffer.
  - For non-specific binding wells, add 25  $\mu$ L of Mianserin (at a high concentration, e.g., 10  $\mu$ M).
  - For competition wells, add 25  $\mu$ L of the serially diluted test compound.
- Incubate the plate at room temperature for 60 minutes with gentle agitation.
- Terminate the reaction by rapid vacuum filtration through the glass fiber filters.
- Wash the filters three times with ice-cold Assay Buffer.
- Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

**Data Analysis:** The specific binding is calculated by subtracting the non-specific binding from the total binding. The  $IC_{50}$  value (concentration of the test compound that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve. The  $K_i$  (inhibition constant) can be calculated using the Cheng-Prusoff equation.



[Click to download full resolution via product page](#)

Figure 3: Experimental workflow for the 5-HT<sub>2A</sub> receptor binding assay.

## In Vitro Microtubule Polymerization Assay

This assay measures the effect of the test compound on the polymerization of tubulin into microtubules.

Materials:

- Lyophilized porcine brain tubulin (>99% pure).
- General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl<sub>2</sub>, 0.5 mM EGTA).
- GTP solution (10 mM in water).
- Glycerol.
- Fluorescent reporter (e.g., DAPI, which fluoresces upon binding to microtubules).
- Positive controls: Nocodazole (inhibitor) and Paclitaxel (enhancer).
- Test Compound: **[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine**, dissolved in a suitable solvent.
- 96-well, black, clear-bottom plates.
- Fluorescence microplate reader with temperature control.

Procedure:

- Prepare a tubulin reaction mix on ice to a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.
- Pre-warm the 96-well plate to 37°C.
- Add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells.
- To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.



- Immediately place the plate in the pre-warmed microplate reader and measure fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60 minutes at 37°C.

Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization can be determined from the slope of the linear portion of the curve. The extent of polymerization is the plateau fluorescence value. Compare the effects of the test compound to the vehicle and positive controls.

## Summary and Future Directions

**[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine** is a chemical entity with potential for further investigation in drug discovery, particularly in the area of neuroscience. Based on its structural similarity to known bioactive molecules, it is hypothesized to interact with serotonin receptors and potentially modulate microtubule dynamics. The experimental protocols provided in this whitepaper offer a starting point for the systematic evaluation of its pharmacological profile. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo studies to validate its biological activities and elucidate its precise mechanisms of action.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [[2-Amino-1-(4-Methoxyphenyl)Ethyl]Dimethylamine CAS number 851169-57-8]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b113093#2-amino-1-4-methoxyphenyl-ethyl-dimethylamine-cas-number-851169-57-8\]](https://www.benchchem.com/product/b113093#2-amino-1-4-methoxyphenyl-ethyl-dimethylamine-cas-number-851169-57-8)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)